molecular formula C16H18ClN5 B2970131 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 612523-77-0

1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2970131
M. Wt: 315.81
InChI Key: ACOAELCHSHUBFK-UHFFFAOYSA-N
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Description

“1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . It’s also related to the class of pyrimidines .

Scientific Research Applications

Synthesis and Characterization

1-(4-Chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been synthesized and characterized through various methods, providing insights into their structural and chemical properties. For instance, Titi et al. (2020) synthesized pyrazole derivatives, including those related to the core structure of 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and characterized them using FT-IR, UV–visible spectroscopy, NMR, mass spectroscopy, and X-ray crystallography. These compounds exhibited specific geometric parameters and crystalline forms, which were corroborated by theoretical physical and chemical property calculations (Titi et al., 2020).

Biological Activities

The scientific research applications of 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives extend to various biological activities. These compounds have shown potential in antitumor, antifungal, and antibacterial domains. For example, the research by Titi et al. (2020) also highlighted the origin of biological activity against breast cancer and microbes, confirming the potential pharmacophore sites responsible for these activities through the synthesized pyrazole derivatives (Titi et al., 2020).

Anticancer Properties

Specifically focusing on anticancer properties, some derivatives have been evaluated for their efficacy against cancer cell lines. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their cytotoxic activities against HCT-116 and MCF-7 cell lines, shedding light on their potential as anticancer agents. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their anticancer efficacy (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Activities

Furthermore, derivatives of 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been explored for their insecticidal and antimicrobial potentials. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclic compounds and assessed their activity against Pseudococcidae insects and various microorganisms, indicating their usefulness in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5/c1-3-21(4-2)15-14-9-20-22(16(14)19-11-18-15)10-12-5-7-13(17)8-6-12/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOAELCHSHUBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323528
Record name 1-[(4-chlorophenyl)methyl]-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

612523-77-0
Record name 1-[(4-chlorophenyl)methyl]-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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